molecular formula C14H15NO2S B11749102 Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl- CAS No. 67874-24-2

Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-

Cat. No.: B11749102
CAS No.: 67874-24-2
M. Wt: 261.34 g/mol
InChI Key: TYNPXUCEDICLGT-UHFFFAOYSA-N
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Description

6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a dioxolobenzothiazole moiety, which imparts distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole]: Unique due to its spirocyclic structure.

    Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole]: Lacks the methyl group, resulting in different chemical properties.

    6’-Methylspiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] derivatives: Modified versions with additional functional groups.

Properties

CAS No.

67874-24-2

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

6-methylspiro[[1,3]dioxolo[4,5-f][1,3]benzothiazole-2,1'-cyclohexane]

InChI

InChI=1S/C14H15NO2S/c1-9-15-10-7-11-12(8-13(10)18-9)17-14(16-11)5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

TYNPXUCEDICLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=C(C=C2S1)OC4(O3)CCCCC4

Origin of Product

United States

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